Potency Differentiation: CMLD010509 Ranked Most Potent Among 40 Screened Rocaglate Derivatives in MM Cell Lines
In a screen of 40 rocaglate derivatives against NCI-H929 multiple myeloma cells, CMLD010509 demonstrated the highest potency with an IC50 below 10 nM, ranking as the most potent compound among all rocaglate derivatives tested in this comparative analysis [1]. The compound maintained IC50 values below 10 nM across a panel of seven MM cell lines (NCI-H929, KMS-18, MM1R, MM1S, OPM-2, RPMI8226, and U266), whereas activity against lung and breast cancer cell lines was comparatively reduced with IC50 values of approximately 30 nM, indicating disease-relevant selectivity [1].
| Evidence Dimension | Anti-proliferative potency in MM cells (IC50) |
|---|---|
| Target Compound Data | IC50 < 10 nM across most MM cell lines |
| Comparator Or Baseline | 39 other rocaglate derivatives screened in parallel; none exhibited superior potency |
| Quantified Difference | CMLD010509 ranked #1 among 40 compounds in potency ranking |
| Conditions | CellTiter-Glo viability assay; NCI-H929 MM cell line and six additional MM cell lines |
Why This Matters
Procurement of the most potent rocaglate derivative ensures maximum experimental signal-to-noise ratio at minimal compound concentrations, reducing off-target effects and conserving precious compound quantities for extended in vivo studies.
- [1] Manier S, et al. Inhibiting the oncogenic translation program is an effective therapeutic strategy in multiple myeloma. Sci Transl Med. 2017;9(389):eaal2668. Figure 3. View Source
